rac-(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid
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Overview
Description
rac-(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid: is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique piperidine ring structure, which includes two methyl groups and a carboxylic acid functional group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid typically involves the use of starting materials such as piperidine derivatives. One common method includes the alkylation of piperidine with methyl groups followed by oxidation to introduce the ketone functionality. The carboxylic acid group can be introduced through carboxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted piperidine compounds.
Scientific Research Applications
Chemistry: In chemistry, rac-(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand for receptor studies or as a probe in biochemical assays.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or modulators of biological pathways, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
- rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid
Comparison: Compared to these similar compounds, rac-(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid is unique due to its specific functional groups and stereochemistry
Properties
Molecular Formula |
C8H13NO3 |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-5-3-7(10)9(2)4-6(5)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 |
InChI Key |
OPBUMUXZVDXWLV-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)N(C[C@@H]1C(=O)O)C |
Canonical SMILES |
CC1CC(=O)N(CC1C(=O)O)C |
Origin of Product |
United States |
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